5-Phenylpentan-1-ol

Description

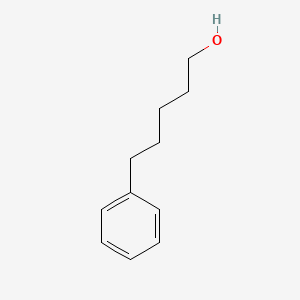

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZMVZIQRMVBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065107 | |

| Record name | Benzenepentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, floral carnation note | |

| Record name | 5-Phenylpentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.00 °C. @ 20.00 mm Hg | |

| Record name | 5-Phenyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 5-Phenylpentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.977 | |

| Record name | 5-Phenylpentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10521-91-2 | |

| Record name | 5-Phenyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010521912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYLPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63AX6O7ZXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Phenyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Phenylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical and chemical properties of 5-phenylpentan-1-ol, a versatile aromatic alcohol utilized in organic synthesis and as a fragrance component.[1][2] The information is compiled from various authenticated sources to ensure accuracy and relevance for scientific and research applications.

Physicochemical Data Summary

The following table summarizes the principal physical properties of 5-phenylpentan-1-ol. These values are essential for a variety of applications, from reaction setup to formulation and toxicological assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [3][4][5][6][7] |

| Molecular Weight | 164.24 g/mol | [4][6][8] |

| Appearance | Clear, colorless to pale yellow liquid | [3][5][9] |

| Odor | Floral, carnation, rose-like | [1][6][9] |

| Boiling Point | 155 °C @ 20 mmHg 268.6 °C @ 760 mmHg | [4][6][8][10] [3] |

| Density | 0.975 g/mL at 25 °C | [1][4][9] |

| Refractive Index | n20/D 1.516 | [1][3][4][9] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [6][8][9] |

| Vapor Pressure | 0.0009 hPa @ 25 °C | [6] |

| Flash Point | 100.6 °C | [3] |

| pKa (Predicted) | 15.17 ± 0.10 | [3][9] |

| LogP | 2.8 | [3][8][9] |

Experimental Protocols

While detailed experimental procedures for the determination of all physical constants are not extensively published in readily available literature, the reported values are typically ascertained using standard analytical techniques.

-

Purity and Assay: The purity of 5-phenylpentan-1-ol is commonly determined by Gas Chromatography (GC), with commercially available grades typically having a purity of ≥96.0%.[5]

-

Identification: Identity confirmation is achieved through spectroscopic methods, primarily Fourier-Transform Infrared Spectroscopy (FTIR), which provides a characteristic spectrum for the compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are also standard methods for structural elucidation and confirmation.[1][8]

-

Refractive Index: This property is measured using a refractometer, typically at a specified temperature (20°C) and wavelength (the sodium D-line, 589 nm).[5]

Applications in Synthesis

5-Phenylpentan-1-ol serves as a precursor in various organic syntheses. For instance, it is utilized in the synthesis of analogs of pyrazole-based cannabinoid receptor ligands and in the preparation of oxirane derivatives.[4][9] Its oxidation in the presence of ceric ammonium (B1175870) nitrate (B79036) can yield 2-benzyltetrahydrofuran.[4]

Caption: Synthetic pathways of 5-phenylpentan-1-ol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-phenylpentan-1-ol | TargetMol [targetmol.com]

- 3. 5-Phenylpentan-1-ol|lookchem [lookchem.com]

- 4. 5-Phenyl-1-pentanol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. L12070.06 [thermofisher.com]

- 6. scent.vn [scent.vn]

- 7. chemscene.com [chemscene.com]

- 8. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-PHENYL-1-PENTANOL | 10521-91-2 [chemicalbook.com]

- 10. Benzenepentanol [webbook.nist.gov]

5-Phenylpentan-1-ol: A Comprehensive Technical Guide

An In-depth Review of its Chemical Properties, Synthesis, and Potential Applications for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpentan-1-ol, a versatile aromatic alcohol, holds significance in various scientific domains, from fragrance chemistry to its potential as a synthon in pharmaceutical drug development. This technical guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) name. A detailed summary of its physicochemical data is presented in a structured format for clarity. Furthermore, this document outlines established experimental protocols for its synthesis and explores its known applications, providing a valuable resource for researchers and professionals in related fields.

Chemical Identity and Properties

5-Phenylpentan-1-ol is an organic compound characterized by a phenyl group attached to a five-carbon aliphatic chain, terminating in a primary alcohol functional group.

CAS Number: 10521-91-2[1][2][3]

IUPAC Name: 5-phenylpentan-1-ol[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 5-phenylpentan-1-ol is provided in the table below. This data is essential for its handling, application in chemical reactions, and for analytical purposes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [1][4] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Odor | Floral, rose-like | |

| Boiling Point | 155 °C at 20 mmHg | [2] |

| Density | 0.975 g/mL at 25 °C | [1] |

| Refractive Index | 1.516 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [2] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

Safety and Handling

5-Phenylpentan-1-ol is classified as causing serious eye damage (H318). It is recommended to wear protective gloves, and eye/face protection when handling this chemical. Standard laboratory safety protocols should be followed to avoid direct contact and inhalation.

Experimental Protocols: Synthesis of 5-Phenylpentan-1-ol

The synthesis of 5-phenylpentan-1-ol can be achieved through various established organic chemistry methodologies. Below are detailed protocols for two common synthetic routes.

Synthesis via Grignard Reaction

This protocol describes the synthesis of 5-phenylpentan-1-ol starting from 1-bromo-4-phenylbutane (B79780) and formaldehyde (B43269). The Grignard reagent is first prepared from 1-bromo-4-phenylbutane, which then reacts with formaldehyde to yield the target alcohol after acidic workup.

Materials:

-

1-bromo-4-phenylbutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Paraformaldehyde

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a small portion of a solution of 1-bromo-4-phenylbutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining 1-bromo-4-phenylbutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In a separate flask, dry paraformaldehyde under vacuum and gently heat to depolymerize it into gaseous formaldehyde. Pass the gaseous formaldehyde through the Grignard solution, or alternatively, add dry paraformaldehyde powder (1.5 eq) portion-wise to the stirred Grignard solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 10% aqueous hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 5-phenylpentan-1-ol.

-

Logical Workflow for Grignard Synthesis:

Caption: Workflow for the synthesis of 5-phenylpentan-1-ol via Grignard reaction.

Synthesis via Reduction of 5-Phenylpentanoic Acid

This method involves the reduction of the carboxylic acid group of 5-phenylpentanoic acid to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

5-Phenylpentanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (10% aqueous solution)

-

Diethyl ether

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Reduction:

-

Dissolve 5-phenylpentanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Quench the reaction by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by vacuum distillation to obtain 5-phenylpentan-1-ol.

-

Experimental Workflow for Reduction:

Caption: Workflow for the reduction of 5-phenylpentanoic acid to 5-phenylpentan-1-ol.

Applications in Research and Development

5-Phenylpentan-1-ol serves as a valuable building block in organic synthesis and has applications in the fragrance industry.

Intermediate in Organic Synthesis

Due to its bifunctional nature (an alcohol group and a phenyl ring), 5-phenylpentan-1-ol is a useful intermediate for the synthesis of more complex molecules. It has been used in the preparation of:

-

Methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302).

-

2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylic acid ethyl ester.

The alcohol group can be easily converted to other functional groups, such as halides or aldehydes, allowing for a wide range of subsequent chemical transformations.

Fragrance and Flavor Ingredient

5-Phenylpentan-1-ol is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant floral and rose-like odor. It is also listed as a flavoring agent in the food industry.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activities of 5-phenylpentan-1-ol beyond its general use as a fragrance and flavoring agent. No specific interactions with signaling pathways or receptor binding have been reported in the scientific literature. Its structural similarity to other phenylalkanols suggests potential for mild antimicrobial or membrane-disrupting properties, but this remains to be experimentally verified. Further research is required to elucidate any potential pharmacological effects or mechanisms of action.

Conclusion

5-Phenylpentan-1-ol is a well-characterized chemical compound with established physicochemical properties and synthetic routes. Its primary applications lie in its use as a versatile intermediate in organic synthesis and as an ingredient in the fragrance and flavor industries. While its specific biological activities and potential roles in drug development are not yet well-defined, its chemical structure presents opportunities for its incorporation into more complex, biologically active molecules. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key data and providing detailed experimental protocols to facilitate its synthesis and application in the laboratory. Further investigation into its pharmacological properties is warranted to fully explore its potential in the life sciences.

References

Molecular weight and formula of 5-phenylpentan-1-ol.

An In-depth Technical Guide to 5-Phenylpentan-1-ol

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 5-phenylpentan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

5-Phenylpentan-1-ol is a primary alcohol that incorporates a phenyl group. Its chemical properties make it a useful intermediate in organic synthesis.[1][2] The fundamental molecular data for this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1][3][4] |

| Molecular Weight | 164.24 g/mol | [1][2][3][4][5] |

| CAS Number | 10521-91-2 | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)CCCCCO | [3] |

| Physical Form | Liquid | [5] |

| Density | 0.975 g/mL at 25 °C (lit.) | [5] |

| Boiling Point | 155 °C/20 mmHg (lit.) | [5] |

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis of 5-phenylpentan-1-ol followed by its purification and analytical confirmation.

Caption: Workflow for the synthesis and analysis of 5-phenylpentan-1-ol.

Experimental Protocols

Synthesis of 5-Phenylpentan-1-ol via Reduction of 5-Phenylpentanoic Acid

This protocol describes a common method for synthesizing 5-phenylpentan-1-ol by the reduction of 5-phenylpentanoic acid using lithium aluminum hydride (LiAlH₄).

Materials:

-

5-phenylpentanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

15% aqueous sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: A solution of 5-phenylpentanoic acid in anhydrous THF is added dropwise to a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

Reflux: The reaction mixture is then brought to reflux and stirred for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of NaOH, and finally more water.

-

Filtration: The resulting precipitate is filtered through a pad of Celite and washed with ethyl acetate.

-

Extraction and Drying: The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄.

-

Concentration: The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 5-phenylpentan-1-ol can be further purified by flash chromatography on silica (B1680970) gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of 5-phenylpentan-1-ol to determine its purity and confirm its identity.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Procedure:

-

Sample Preparation: A dilute solution of the synthesized 5-phenylpentan-1-ol is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC-MS Parameters:

-

Injector Temperature: 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program: An initial temperature of 50 °C held for 1 minute, then ramped up to 320 °C at a rate of 10 °C/min, and held for 2 minutes.[6]

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

-

Data Acquisition and Analysis: The sample is injected into the GC-MS system. The retention time of the peak corresponding to 5-phenylpentan-1-ol and its mass spectrum are recorded. The mass spectrum is then compared with a reference spectrum to confirm the identity of the compound. The purity is determined by the relative area of the main peak.

References

- 1. 5-PHENYL-1-PENTANOL(10521-91-2) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-Phenylpentan-1-ol: A Technical Guide for Researchers

An in-depth analysis of the solubility characteristics of 5-phenylpentan-1-ol in aqueous and organic media, providing essential data and standardized methodologies for laboratory applications.

This technical guide offers a comprehensive overview of the solubility of 5-phenylpentan-1-ol, a versatile alcohol derivative used in organic synthesis and as a fragrance component. Understanding its solubility is critical for researchers, scientists, and drug development professionals in designing experimental protocols, formulating products, and predicting the behavior of this compound in various chemical and biological systems.

Quantitative Solubility Data

The solubility of 5-phenylpentan-1-ol is dictated by its molecular structure, which features a polar hydroxyl (-OH) group and a nonpolar phenylpentyl chain. This amphipathic nature results in poor solubility in water and high solubility in many organic solvents. The following table summarizes the quantitative solubility data for 5-phenylpentan-1-ol in water and a range of common organic solvents.

| Solvent | Chemical Formula | Solvent Type | Solubility at 25°C (g/L) |

| Water | H₂O | Polar Protic | 0.61[1] |

| Methanol | CH₃OH | Polar Protic | 12222.33[1] |

| Ethanol | C₂H₅OH | Polar Protic | 9462.87[1] |

| Isopropanol | C₃H₇OH | Polar Protic | 5888.7[1] |

| n-Propanol | C₃H₇OH | Polar Protic | 6959.23[1] |

| n-Butanol | C₄H₉OH | Polar Protic | 4805.17[1] |

| Isobutanol | C₄H₉OH | Polar Protic | 3610.62[1] |

| n-Pentanol | C₅H₁₁OH | Polar Protic | 2946.86[1] |

| sec-Butanol | C₄H₉OH | Polar Protic | 3421.29[1] |

| Ethylene Glycol | C₂H₆O₂ | Polar Protic | 1315.34[1] |

| Acetone | C₃H₆O | Polar Aprotic | 7930.81[1] |

| Acetonitrile | C₂H₃N | Polar Aprotic | 6378.91[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 8604.62[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 3682.24[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 5252.39[1] |

| 1,4-Dioxane | C₄H₈O₂ | Polar Aprotic | 7689.91[1] |

| 2-Butanone (MEK) | C₄H₈O | Polar Aprotic | 4569.85[1] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | 1066.53[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 8026.96[1] |

| Methyl Acetate | C₃H₆O₂ | Polar Aprotic | 4614.61[1] |

| Toluene | C₇H₈ | Nonpolar | 897.8[1] |

| n-Hexane | C₆H₁₄ | Nonpolar | 300.43[1] |

| Cyclohexane | C₆H₁₂ | Nonpolar | 351.21[1] |

Qualitative descriptions from various sources confirm that 5-phenylpentan-1-ol is "insoluble in water" or "not miscible in water", and "soluble in oils" and "miscible (in ethanol)".[2][3][4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable experimental outcomes. The following are standardized methods for measuring the aqueous solubility of organic compounds like 5-phenylpentan-1-ol.

OECD Test Guideline 105: Water Solubility

For regulatory purposes and standardized data, the OECD Test Guideline 105 is a widely accepted method for determining the water solubility of chemicals.[1][3][4][5][6] This guideline outlines two primary methods:

-

Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L. An excess of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

-

Column Elution Method: This method is designed for substances with solubilities below 10⁻² g/L. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility. An excess amount of the solid compound is added to the solvent in a flask, which is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Workflows

As 5-phenylpentan-1-ol is not a well-documented bioactive molecule with established signaling pathway interactions, the following diagrams illustrate logical workflows for its characterization.

Conclusion

This technical guide provides a centralized resource for the solubility of 5-phenylpentan-1-ol. The extensive quantitative data presented in a clear tabular format, coupled with detailed experimental protocols, will aid researchers in their laboratory work. The logical workflows offer a systematic approach to solubility determination and preliminary bioactivity screening. A thorough understanding of the solubility of 5-phenylpentan-1-ol is fundamental for its effective application in research, development, and commercial use.

References

- 1. scent.vn [scent.vn]

- 2. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-PHENYL-1-PENTANOL | 10521-91-2 [chemicalbook.com]

- 4. 5-Phenylpentan-1-ol|lookchem [lookchem.com]

- 5. 5-phenylpentan-1-ol | TargetMol [targetmol.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Technical Guide: Determination and Prediction of the Boiling Point of 5-Phenylpentan-1-ol at Various Pressures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 5-phenylpentan-1-ol at varying pressures. It includes experimentally determined data, theoretical principles for predicting boiling points, and detailed experimental protocols for their determination.

Quantitative Data Summary

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1][2] Consequently, the boiling point is highly dependent on the pressure. For 5-phenylpentan-1-ol, the following boiling points have been reported at different pressures.

| Temperature (°C) | Pressure (mmHg) | Notes |

| 268.6 | 760 | Normal boiling point (at standard atmospheric pressure).[3] |

| 155 | 20 | Boiling point at reduced pressure.[4][5][6][7] |

| 150-152 | 18 | Boiling point at reduced pressure.[8] |

Theoretical Framework: The Pressure-Temperature Relationship

The relationship between the vapor pressure of a liquid and its temperature is non-linear.[1][9] This relationship is fundamentally described by the Clausius-Clapeyron equation, which provides a way to estimate the boiling point of a liquid at a different pressure if the boiling point is known at one pressure and the enthalpy of vaporization is known.[9][10][11]

The two-point form of the Clausius-Clapeyron equation is often used for this purpose:

ln(P₂/P₁) = -ΔHᵥₐₚ/R * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHᵥₐₚ is the enthalpy of vaporization.

-

R is the universal gas constant (8.314 J/mol·K).

-

T₁ and T₂ are the absolute temperatures in Kelvin.

For practical laboratory work, pressure-temperature nomographs are often used as a graphical tool to estimate boiling points at reduced pressures without needing to solve the Clausius-Clapeyron equation directly.[10][12][13][14]

Below is a diagram illustrating the logical workflow for estimating a boiling point at a new pressure.

Experimental Protocol: Micro-Boiling Point Determination at Reduced Pressure

When only a small amount of a substance is available, a micro-method can be used to determine its boiling point at a specific pressure.[15][16] This procedure is particularly useful for vacuum distillations where knowing the boiling point at the operating pressure is crucial.

Materials:

-

Sample of 5-phenylpentan-1-ol (a few mL).

-

Thiele tube or similar heating apparatus (e.g., oil bath).

-

Thermometer.

-

Capillary tube (sealed at one end).

-

Small test tube.

-

Vacuum source and manometer.

Procedure:

-

Sample Preparation: Place a small amount of 5-phenylpentan-1-ol into the small test tube.

-

Capillary Insertion: Insert the capillary tube into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to the thermometer and place the assembly in the Thiele tube or oil bath. Connect the apparatus to a vacuum source with a manometer to monitor the pressure.

-

Pressure Adjustment: Evacuate the apparatus to the desired pressure.

-

Heating: Begin heating the apparatus slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling.

-

Temperature Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[15]

The following diagram outlines the experimental workflow for this determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5-Phenylpentan-1-ol|lookchem [lookchem.com]

- 4. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. Showing Compound 5-Phenyl-1-pentanol (FDB008262) - FooDB [foodb.ca]

- 7. Page loading... [guidechem.com]

- 8. Benzenepentanol [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 12. Pressure-Temperature Nomograph Tool [merckmillipore.com]

- 13. St Andrews - Chemistry Teaching Laboratories [chemistry.st-andrews.ac.uk]

- 14. nwsci.com [nwsci.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

The Natural Provenance of 5-Phenylpentan-1-ol: A Technical Guide for Researchers

While its presence in flavor and fragrance databases strongly suggests a natural origin, definitive scientific literature detailing the isolation and quantification of 5-phenylpentan-1-ol from a specific biological source remains elusive. This technical guide provides a comprehensive overview of the available evidence for its natural occurrence, its physicochemical properties, and a proposed biosynthetic pathway, addressing researchers, scientists, and drug development professionals.

Introduction

5-Phenylpentan-1-ol is an aromatic alcohol characterized by a floral, rosy scent. Its inclusion in databases such as FooDB and the Human Metabolome Database (HMDB), along with its use as a flavoring agent, points towards its status as a naturally occurring compound. However, a thorough review of scientific literature did not yield a primary research article explicitly documenting its isolation and characterization from a specific plant, fungal, or animal source. This guide synthesizes the existing indirect evidence and provides a framework for future research into the natural origins and biosynthesis of this intriguing molecule.

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and sensory properties of 5-phenylpentan-1-ol is presented in Table 1. This data is crucial for developing analytical methods for its detection and for understanding its potential applications in the flavor and fragrance industries.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Appearance | Colorless liquid | |

| Odor Profile | Floral, Rose, Sweet, Balsamic, Herbal | |

| Boiling Point | 155 °C at 20 mmHg | |

| Solubility | Insoluble in water; soluble in oils and ethanol |

Table 1: Physicochemical and Organoleptic Properties of 5-Phenylpentan-1-ol. This table summarizes the key physical, chemical, and sensory characteristics of the compound, essential for its identification and application.

Evidence for Natural Occurrence

The primary evidence for the natural occurrence of 5-phenylpentan-1-ol comes from its listing in prominent biochemical databases:

-

FooDB (Food Database): Lists 5-phenylpentan-1-ol, suggesting its presence in the food supply.

-

Human Metabolome Database (HMDB): Inclusion in this database indicates its potential presence in the human body, likely through dietary intake.

Furthermore, its established use as a flavoring agent in the food industry implies a natural source, as "natural flavors" must be derived from natural sources according to regulatory definitions in many jurisdictions.

Proposed Biosynthetic Pathway

While the exact biosynthetic pathway for 5-phenylpentan-1-ol has not been elucidated, a putative pathway can be proposed based on the well-established metabolism of phenylalanine and related phenylpropanoids in plants. The logical flow for such a pathway is depicted in the following diagram.

Figure 1: Proposed Biosynthetic Pathway of 5-Phenylpentan-1-ol. This diagram illustrates a putative metabolic route from L-phenylalanine, a common plant amino acid, to 5-phenylpentan-1-ol through the phenylpropanoid pathway followed by chain extension and reduction steps.

This proposed pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. The subsequent activation to cinnamoyl-CoA by 4-coumarate-CoA ligase (4CL) provides the precursor for chain extension. Successive condensations with malonyl-CoA units, followed by reduction steps, could lead to the formation of the five-carbon side chain. The final steps would involve the reduction of the resulting 5-phenylpentanoyl-CoA to 5-phenylpentanal and then to 5-phenylpentan-1-ol by reductases and alcohol dehydrogenases, respectively.

Experimental Protocols for Future Identification

For researchers aiming to definitively identify 5-phenylpentan-1-ol in a natural source, a combination of modern analytical techniques is recommended. The following workflow provides a robust methodology for its extraction, identification, and quantification.

Figure 2: Experimental Workflow for the Identification of 5-Phenylpentan-1-ol. This flowchart outlines a standard and effective procedure for the extraction, analysis, and definitive identification of 5-phenylpentan-1-ol from a biological matrix.

1. Extraction:

-

Solvent Extraction: For non-volatile or semi-volatile analysis, maceration and extraction of the source material with a non-polar solvent such as dichloromethane or hexane (B92381) would be appropriate.

-

Headspace Solid-Phase Microextraction (SPME): For volatile analysis, SPME is a sensitive and solventless technique ideal for capturing aromatic compounds from the headspace of a sample.

2. Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile compounds. The retention time and mass spectrum of the analyte would be compared against a known standard of 5-phenylpentan-1-ol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, particularly if the compound is isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy should be employed.

3. Quantification:

-

A quantitative analysis can be performed using GC-MS with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

Conclusion and Future Directions

While the available evidence strongly supports the classification of 5-phenylpentan-1-ol as a naturally occurring compound, the absence of a definitive report of its isolation from a specific biological source represents a significant knowledge gap. For researchers in natural product chemistry, chemical ecology, and drug development, the confirmation of its natural provenance and the elucidation of its biosynthetic pathway present an exciting research opportunity. The methodologies and proposed pathway outlined in this guide provide a solid foundation for future investigations into this aromatic alcohol. The discovery of its natural source and an understanding of its biosynthesis could unlock new applications in the flavor, fragrance, and pharmaceutical industries.

The Olfactive Landscape of 5-Phenylpentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the odor profile of 5-phenylpentan-1-ol (CAS No. 10521-91-2), a significant aroma chemical in the fragrance and flavor industry. This document outlines its sensory characteristics, presents relevant physicochemical data, and details a generalized experimental protocol for its sensory evaluation.

Olfactive Profile of 5-Phenylpentan-1-ol

5-Phenylpentan-1-ol is an aryl alkyl alcohol recognized for its complex and pleasant aroma. Its scent is predominantly characterized as floral, with distinct notes of rose and carnation being the most prominent descriptors.[1][2] Beyond its primary floral character, the odor profile is nuanced with sweet, balsamic, and herbal undertones.[3] This multifaceted aroma makes it a versatile ingredient in a wide array of fragrance applications. The compound is described as a colorless to pale yellow liquid.[1]

Quantitative Odor Profile

A quantitative breakdown of the odor profile of 5-phenylpentan-1-ol reveals the relative contributions of its various scent characteristics.

| Odor Descriptor | Percentage Contribution |

| Floral | 84.62% |

| Rose | 77.70% |

| Sweet | 68.35% |

| Balsamic | 50.28% |

| Herbal | 49.25% |

Source: Compiled from data available in public chemical databases.[3]

Physicochemical Properties

Understanding the physicochemical properties of 5-phenylpentan-1-ol is crucial for its application in various formulations.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol [3][4] |

| Boiling Point | 155 °C @ 20 mmHg[1][5] |

| Density | 0.975 g/mL at 25 °C[1][5] |

| Refractive Index | 1.516 (n20/D)[1][5] |

| Solubility | Insoluble in water; soluble in oils and alcohol.[1][4] |

| Vapor Pressure | 0.0005 hPa @ 20°C (estimated)[3] |

Experimental Protocol for Sensory Analysis

The sensory evaluation of aroma compounds like 5-phenylpentan-1-ol is critical for characterizing their odor profiles and determining their potential applications. Gas Chromatography-Olfactometry (GC-O) is a state-of-the-art technique for this purpose, coupling the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Principle of Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the separation of volatile compounds in a sample, with the effluent from the gas chromatograph being split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.

Materials and Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile aroma compounds (e.g., DB-5, HP-INNOWax).

-

Olfactometry Port (Sniffing Port): A heated transfer line directs a portion of the column effluent to a glass or stainless steel funnel where the panelist can smell the eluting compounds. Humidified air is typically mixed with the effluent to prevent nasal dehydration.

-

Detector: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) for simultaneous chemical analysis.

-

Sample: 5-phenylpentan-1-ol, diluted in an appropriate solvent (e.g., ethanol, diethyl ether) to a concentration suitable for GC analysis without causing detector overload or panelist fatigue.

-

Trained Sensory Panel: A group of individuals screened for their olfactory acuity and trained in the description of various odors.

Experimental Workflow

The following diagram illustrates the general workflow for the sensory analysis of an aroma compound using GC-O.

Detailed Methodology

-

Sample Preparation: Prepare a series of dilutions of 5-phenylpentan-1-ol in a suitable solvent to determine the optimal concentration for analysis.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Split Ratio: 10:1 (adjust as necessary).

-

-

Olfactometry:

-

The trained panelist sits (B43327) at the sniffing port and records the time, duration, intensity, and descriptor for each odor perceived.

-

Intensity can be rated on a standardized scale (e.g., a 7-point scale from 1 = very weak to 7 = very strong).

-

-

Data Analysis:

-

The retention times of the perceived odors are matched with the peaks on the chromatogram from the FID or MS.

-

The mass spectrum of the corresponding peak is used to confirm the identity of the compound (in this case, 5-phenylpentan-1-ol).

-

The odor descriptors and intensities from the panel are compiled to create a comprehensive odor profile.

-

Biosynthetic and Metabolic Considerations

Currently, there is a lack of specific, publicly available scientific literature detailing the biosynthetic or metabolic pathways directly involving 5-phenylpentan-1-ol. As an aryl alkyl alcohol, it is plausible that its metabolism in biological systems would follow general pathways for alcohol detoxification. This would likely involve oxidation, first to the corresponding aldehyde and then to the carboxylic acid, primarily mediated by alcohol dehydrogenases and aldehyde dehydrogenases in the liver. However, without specific experimental data, any proposed pathway would be speculative.

The following diagram illustrates a generalized metabolic pathway for alcohols, which could be hypothesized for 5-phenylpentan-1-ol.

Disclaimer: This pathway is a generalized representation of alcohol metabolism and has not been experimentally verified for 5-phenylpentan-1-ol.

Conclusion

5-Phenylpentan-1-ol possesses a rich and desirable floral odor profile, making it a valuable component in the palette of perfumers and flavorists. Its sensory characteristics can be thoroughly investigated using established techniques such as Gas Chromatography-Olfactometry. While its specific metabolic fate is not well-documented, it is expected to follow general detoxification pathways for alcohols. Further research into the biosynthesis and metabolism of this and other aryl alkyl alcohols could provide deeper insights into their roles in biological systems and their potential for novel applications.

References

- 1. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 2. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aidic.it [aidic.it]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-phenylpentan-1-ol from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two robust synthetic pathways for the preparation of 5-phenylpentan-1-ol, a valuable alcohol intermediate in organic synthesis, starting from the readily available precursor, benzaldehyde (B42025). The document provides a comparative analysis of a linear synthesis involving a Knoevenagel condensation and chain extension, and a more convergent approach utilizing a Wittig reaction. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to assist researchers in the practical application of these methodologies.

Route 1: Knoevenagel Condensation and Grignard-based Homologation

This multi-step, linear synthetic strategy builds the carbon skeleton sequentially from benzaldehyde. The pathway involves an initial carbon-carbon bond formation via a Knoevenagel-Doebner condensation, followed by a series of reductions and functional group transformations, culminating in a two-carbon chain extension using a Grignard reagent with ethylene (B1197577) oxide.

Caption: Synthetic pathway for 5-phenylpentan-1-ol starting from benzaldehyde.

Experimental Protocols for Route 1

Step 1: Synthesis of Cinnamic Acid via Knoevenagel-Doebner Condensation

This procedure utilizes the Verley-Doebner modification, which employs pyridine as both solvent and catalyst, with a co-catalyst, to condense malonic acid with benzaldehyde, followed by in-situ decarboxylation.

-

Procedure: In a round-bottom flask, combine benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 eq). Add a catalytic amount of piperidine or β-alanine (0.05 eq). The flask is fitted with a reflux condenser and heated in an oil bath at 90-100 °C for 4-6 hours, or until CO₂ evolution ceases. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The crude cinnamic acid is collected by vacuum filtration, washed with cold water, and can be recrystallized from hot water or an ethanol (B145695)/water mixture.[1]

Step 2: Hydrogenation of Cinnamic Acid to 3-Phenylpropanoic Acid

Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the α,β-unsaturated carboxylic acid.

-

Procedure: Cinnamic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (B95107) (THF). A catalytic amount of 10% Palladium on carbon (Pd/C) (1-2 mol%) is added to the solution. The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 3-phenylpropanoic acid.[2][3]

Step 3: Reduction of 3-Phenylpropanoic Acid to 3-Phenylpropan-1-ol

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent used for the complete reduction of the carboxylic acid to the corresponding primary alcohol.

-

Procedure: An oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) is charged with a suspension of LiAlH₄ (1.2-1.5 eq) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous THF is added dropwise via a dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction is then carefully quenched by cooling to 0 °C and sequential, slow addition of water, 15% aqueous NaOH, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford 3-phenylpropan-1-ol.[4][5]

Step 4: Synthesis of 3-Phenylpropyl Bromide

The primary alcohol is converted to an alkyl bromide, a precursor for the Grignard reagent, using phosphorus tribromide.

-

Procedure: In a flask cooled to 0 °C and under an inert atmosphere, 3-phenylpropan-1-ol (1.0 eq) is dissolved in a dry, non-protic solvent like diethyl ether. Phosphorus tribromide (PBr₃, approx. 0.4 eq) is added dropwise with stirring. After addition, the mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 3-phenylpropyl bromide, which can be purified by vacuum distillation.[6]

Step 5 & 6: Synthesis of 5-Phenylpentan-1-ol via Grignard Reagent and Ethylene Oxide

This two-step sequence involves the formation of a Grignard reagent followed by a nucleophilic ring-opening reaction with ethylene oxide to achieve a two-carbon homologation.

-

Procedure:

-

Grignard Reagent Formation: Under a strict inert atmosphere, magnesium turnings (1.2 eq) are placed in a flame-dried flask. A small crystal of iodine can be added as an activator. A solution of 3-phenylpropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After addition, the mixture is refluxed for an additional 1-2 hours until the magnesium is consumed.

-

Reaction with Ethylene Oxide: The prepared Grignard solution is cooled to 0 °C. Ethylene oxide (1.1-1.5 eq), either condensed as a liquid at low temperature or bubbled as a gas, is slowly introduced into the reaction mixture. The reaction is highly exothermic and the temperature should be carefully controlled. After the addition, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The resulting mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-phenylpentan-1-ol is then purified by vacuum distillation.

-

Quantitative Data Summary for Route 1

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | Benzaldehyde | Cinnamic Acid | Malonic Acid, Pyridine, Piperidine | ~90% |

| 2 | Cinnamic Acid | 3-Phenylpropanoic Acid | H₂, Pd/C | >95% |

| 3 | 3-Phenylpropanoic Acid | 3-Phenylpropan-1-ol | LiAlH₄, THF | 85-95% |

| 4 | 3-Phenylpropan-1-ol | 3-Phenylpropyl Bromide | PBr₃ | >90% |

| 5-6 | 3-Phenylpropyl Bromide | 5-Phenylpentan-1-ol | Mg, Ethylene Oxide | 60-75% |

Route 2: Convergent Synthesis via Wittig Reaction

This approach offers a more convergent synthesis by forming the C5 backbone in a single step through a Wittig reaction between benzaldehyde and a four-carbon phosphorus ylide. This is followed by hydrogenation to yield the final product. To avoid interference from the hydroxyl group, it must be protected during the Wittig reagent formation and reaction.

Caption: Convergent synthesis of 5-phenylpentan-1-ol using a Wittig reaction.

Experimental Protocols for Route 2

Step 1-3: Preparation of the (4-Hydroxybutyl)triphenylphosphonium Ylide (Protected)

The Wittig reagent is prepared in three steps: protection of the alcohol, formation of the phosphonium salt, and deprotonation to form the ylide. A common protecting group for the alcohol is tetrahydropyranyl (THP).

-

Procedure:

-

Protection: 4-Bromo-1-butanol (1.0 eq) is dissolved in dichloromethane (B109758) (DCM). A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, followed by the dropwise addition of 3,4-dihydro-2H-pyran (DHP, 1.1 eq) at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated to give the THP-protected bromobutanol.

-

Phosphonium Salt Formation: The protected bromobutanol (1.0 eq) and triphenylphosphine (B44618) (PPh₃, 1.05 eq) are dissolved in toluene or acetonitrile (B52724) and heated to reflux for 24-48 hours. The resulting white precipitate, the phosphonium salt, is collected by filtration, washed with cold toluene, and dried under vacuum.

-

Ylide Generation: The phosphonium salt (1.0 eq) is suspended in anhydrous THF under an inert atmosphere and cooled to -78 °C. A strong base such as n-butyllithium (n-BuLi, 1.0 eq) is added dropwise, resulting in the formation of the characteristic orange-red color of the unstabilized ylide. The solution is stirred at this temperature for 30-60 minutes before use.[1][7]

-

Step 4: Wittig Reaction with Benzaldehyde

The generated ylide reacts with benzaldehyde to form the alkene. Unstabilized ylides typically favor the formation of the (Z)-alkene.

-

Procedure: To the ylide solution prepared in the previous step at -78 °C, a solution of benzaldehyde (0.95 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by adding a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product contains the protected 5-phenylpent-4-en-1-ol and triphenylphosphine oxide.[4][8][9]

Step 5: Hydrogenation and Deprotection

Catalytic hydrogenation will simultaneously reduce the carbon-carbon double bond and cleave the acid-labile THP protecting group under the typically slightly acidic conditions of the reaction or during workup.

-

Procedure: The crude product from the Wittig reaction is dissolved in ethanol. A catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1-4 atm) at room temperature for 12-24 hours. The catalyst is removed by filtration through Celite. A few drops of dilute HCl can be added to ensure complete cleavage of the THP ether if it has not been removed during hydrogenation. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate 5-phenylpentan-1-ol.

Quantitative Data Summary for Route 2

| Step | Reactant | Product | Reagents | Typical Yield |

| 1-3 | 4-Bromo-1-butanol | Phosphorus Ylide | DHP, PPh₃, n-BuLi | ~70-80% (over 3 steps) |

| 4 | Benzaldehyde & Ylide | Protected Alkene-ol | - | 60-70% |

| 5 | Protected Alkene-ol | 5-Phenylpentan-1-ol | H₂, Pd/C | >95% |

Comparison of Synthetic Routes

-

Route 2 (Wittig): This route is more convergent and potentially more efficient in terms of step count for the main backbone construction. However, it requires the multi-step preparation of the specific Wittig reagent, including protection and deprotection steps. The removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

The choice of route will depend on factors such as starting material availability, scalability, and the desired overall efficiency. Both pathways represent reliable and versatile methods for the synthesis of 5-phenylpentan-1-ol from benzaldehyde.

References

- 1. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to 5-Phenylpentan-1-ol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-phenylpentan-1-ol, a versatile aromatic alcohol. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical nomenclature, physicochemical properties, synthesis, and potential applications. This guide includes a detailed compilation of common synonyms, extensive quantitative data, and proposed experimental protocols. Furthermore, it explores the potential, yet currently unelucidated, biological significance of this compound by proposing a hypothetical mechanism of action and an experimental workflow for its investigation. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Nomenclature and Common Synonyms

5-Phenylpentan-1-ol is known by a variety of names in chemical literature and commercial catalogues. Proper identification is crucial for accurate literature searches and procurement. The compound's IUPAC name is 5-phenylpentan-1-ol.[1] A comprehensive list of its common synonyms, trade names, and identification numbers is provided in Table 1.

Table 1: Common Synonyms and Identifiers for 5-Phenylpentan-1-ol

| Identifier Type | Identifier | Source |

| IUPAC Name | 5-phenylpentan-1-ol | PubChem[1] |

| CAS Number | 10521-91-2 | PubChem[1] |

| Molecular Formula | C₁₁H₁₆O | PubChem[1] |

| Common Synonyms | 5-Phenyl-1-pentanol | PubChem[1] |

| Benzenepentanol | PubChem[1] | |

| Phenylpentanol | PubChem[1] | |

| Phenylamyl alcohol | PubChem[1] | |

| 1-Pentanol, 5-phenyl- | PubChem[1] | |

| FEMA Number | 3618 | The Good Scents Company[2] |

| EINECS Number | 234-064-8 | PubChem[1] |

| UNII | 63AX6O7ZXD | The Good Scents Company[2] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 5-phenylpentan-1-ol is essential for its application in research and development. This section summarizes key quantitative data, including physical constants and spectroscopic information.

Table 2: Physicochemical Properties of 5-Phenylpentan-1-ol

| Property | Value | Source |

| Molecular Weight | 164.24 g/mol | PubChem[1] |

| Appearance | Clear colorless to pale yellow liquid | Thermo Fisher Scientific[3] |

| Boiling Point | 155 °C at 20 mmHg | PubChem[1] |

| Density | 0.975 g/mL at 25 °C | |

| Refractive Index | n20/D 1.516 (lit.) | |

| Solubility | Insoluble in water; soluble in oils and ethanol. | PubChem[1] |

| Flash Point | >230 °F | |

| LogP | 2.80 |

Table 3: Spectroscopic Data for 5-Phenylpentan-1-ol

| Spectroscopy Type | Key Data / Reference | Source |

| ¹H NMR | Spectrum available | ChemicalBook[4] |

| ¹³C NMR | Spectrum available | ChemicalBook[4] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 91 and 104 | PubChem[1] |

| Infrared (FTIR) | Conforms to structure | Thermo Fisher Scientific[3] |

| Raman | Spectrum available | PubChem[1] |

Synthesis and Reactions

5-Phenylpentan-1-ol is a valuable intermediate in organic synthesis. This section outlines common synthetic routes to the compound and a key reaction in which it is a precursor.

Proposed Experimental Protocol for the Synthesis of 5-Phenylpentan-1-ol

While several general methods for the synthesis of 5-phenylpentan-1-ol are known, this protocol provides a more detailed procedure adapted from the synthesis of a structurally related compound. One common approach involves the reduction of a corresponding carbonyl compound, such as 5-phenylpentanal (B1348794) or a 5-phenylpentanoic acid derivative. Another established method is the reaction of a Grignard reagent with an appropriate epoxide.

Protocol: Grignard Reaction for the Synthesis of 5-Phenylpentan-1-ol

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Ethylene (B1197577) oxide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (flame-dried)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a solution of (3-bromopropyl)benzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of (3-bromopropyl)benzene at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (3-phenylpropylmagnesium bromide).

-

Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether. This step is highly exothermic and requires careful temperature control. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 5-phenylpentan-1-ol.

Oxidation to 2-Benzyltetrahydrofuran (B102498)

5-Phenyl-1-pentanol can undergo intramolecular cyclization upon oxidation to form 2-benzyltetrahydrofuran. This reaction is a key transformation and highlights the utility of 5-phenylpentan-1-ol as a precursor to heterocyclic compounds.

Protocol: Oxidative Cyclization of 5-Phenylpentan-1-ol

Materials:

-

5-Phenylpentan-1-ol

-

Ceric ammonium nitrate (B79036) (CAN)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 5-phenylpentan-1-ol in a mixture of acetonitrile and water.

-

Oxidation: To the stirred solution, add a solution of ceric ammonium nitrate in acetonitrile/water dropwise at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-benzyltetrahydrofuran can be purified by column chromatography.

Biological Activity and Signaling Pathways: A Hypothetical Framework

Currently, there is a lack of published data specifically detailing the biological activity and involvement in signaling pathways of 5-phenylpentan-1-ol. However, based on its chemical structure as a phenylalkanol, a class of compounds known to interact with biological membranes, a hypothetical mechanism of action can be proposed. Phenylalkanols are known for their antimicrobial properties, which are thought to arise from their ability to disrupt the integrity and function of bacterial cell membranes.

Hypothetical Mechanism of Action:

The amphipathic nature of 5-phenylpentan-1-ol, with its nonpolar phenylalkyl tail and polar alcohol head, suggests it could intercalate into the lipid bilayers of cell membranes. This insertion could lead to:

-

Increased Membrane Fluidity: Disruption of the ordered lipid packing, leading to a less stable membrane.

-

Leakage of Intracellular Components: Formation of pores or channels, resulting in the loss of essential ions and metabolites.

-

Inhibition of Membrane-Bound Enzymes: Alteration of the membrane environment, affecting the function of proteins involved in processes such as respiration and transport.

This proposed mechanism suggests a broad, non-receptor-mediated antimicrobial activity.

Proposed Experimental Workflow for Investigating Biological Activity

To validate the hypothesized antimicrobial activity and mechanism of action, the following experimental workflow is proposed.

Applications and Future Directions

5-Phenylpentan-1-ol is primarily used as a fragrance ingredient, valued for its floral and rose-like scent.[5] It is also a versatile building block in organic synthesis for the creation of more complex molecules, including potential active pharmaceutical ingredients.

Future research should focus on a systematic evaluation of its biological activities. The proposed antimicrobial properties, if confirmed, could lead to applications in preservatives or topical antiseptic formulations. Furthermore, a deeper understanding of its metabolic fate and toxicological profile is necessary to expand its use in consumer products and pharmaceutical development. The exploration of its potential as a precursor for novel heterocyclic compounds remains a promising avenue for synthetic chemists.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-phenylpentan-1-ol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-phenylpentan-1-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a summary of expected spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction to 5-phenylpentan-1-ol

5-phenylpentan-1-ol is an organic compound with the chemical formula C₁₁H₁₆O. It is a colorless liquid and finds applications in the synthesis of various organic molecules. The structure of 5-phenylpentan-1-ol, consisting of a phenyl group attached to a pentanol (B124592) chain, gives rise to a distinct NMR spectrum that is useful for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for 5-phenylpentan-1-ol. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar chemical environments.

Table 1: Predicted ¹H NMR Spectral Data for 5-phenylpentan-1-ol

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Ar-H, ortho) | 7.29 | d | ~7.5 | 2H |

| H-b (Ar-H, meta) | 7.20 | t | ~7.5 | 2H |

| H-c (Ar-H, para) | 7.11 | t | ~7.3 | 1H |

| H-1 | 3.64 | t | ~6.6 | 2H |

| H-5 | 2.62 | t | ~7.7 | 2H |

| H-2 | 1.59 | p | ~6.9 | 2H |

| H-4 | 1.65 | p | ~7.5 | 2H |

| H-3 | 1.37 | p | ~7.2 | 2H |

| OH | Variable | s (broad) | - | 1H |

d: doublet, t: triplet, p: pentet, s: singlet

Table 2: Predicted ¹³C NMR Spectral Data for 5-phenylpentan-1-ol

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-ipso | 142.7 |

| C-ortho | 128.4 |

| C-meta | 128.3 |

| C-para | 125.6 |

| C-1 | 62.9 |

| C-5 | 35.9 |

| C-2 | 32.7 |

| C-4 | 31.5 |

| C-3 | 25.8 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for 5-phenylpentan-1-ol requires careful sample preparation and instrument setup.

3.1. Sample Preparation

-

Sample Purity: Ensure the 5-phenylpentan-1-ol sample is of high purity to avoid signals from impurities. If necessary, purify the sample by distillation or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of 5-phenylpentan-1-ol in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample is generally required, typically 20-50 mg of the compound in 0.6-0.7 mL of solvent.

-

-

Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

3.2. NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-